Diammonium stearyl phosphate
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Overview
Description
Diammonium stearyl phosphate is a chemical compound that combines the properties of diammonium phosphate and stearyl groups. It is primarily used in various industrial applications due to its unique chemical properties. The compound is known for its role in enhancing the stability and performance of products in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium stearyl phosphate can be synthesized through the reaction of stearyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearyl alcohol and phosphoric acid are mixed. The mixture is then neutralized with ammonia, and the resulting product is purified and dried to obtain the final compound. The process is optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: Diammonium stearyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form stearyl alcohol and phosphoric acid.
Oxidation: It can be oxidized under specific conditions to form stearyl phosphate derivatives.
Substitution: It can participate in substitution reactions where the stearyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Stearyl alcohol and phosphoric acid.
Oxidation: Stearyl phosphate derivatives.
Substitution: Compounds with different functional groups replacing the stearyl group.
Scientific Research Applications
Diammonium stearyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and industrial lubricants due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of diammonium stearyl phosphate involves its ability to interact with various molecular targets and pathways. It acts as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, enhancing the delivery and stability of active compounds. Its phosphate group can also participate in phosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Diammonium stearyl phosphate can be compared with other similar compounds such as:
Diammonium phosphate: Primarily used as a fertilizer and fire retardant.
Stearyl alcohol: Used as an emollient and thickening agent in cosmetics.
Stearyl phosphate: Similar to this compound but lacks the ammonium groups.
Uniqueness: this compound combines the properties of both diammonium phosphate and stearyl alcohol, making it unique in its ability to act as both a surfactant and a stabilizing agent. This dual functionality makes it highly valuable in various industrial and scientific applications.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
65151-77-1 |
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Molecular Formula |
C18H39O4P.2H3N C18H45N2O4P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
diazanium;octadecyl phosphate |
InChI |
InChI=1S/C18H39O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);2*1H3 |
InChI Key |
FHAACVJVFVCZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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